molecular formula C12H14N4S2 B5543037 Thiourea, N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)- CAS No. 117483-22-4

Thiourea, N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)-

Cat. No.: B5543037
CAS No.: 117483-22-4
M. Wt: 278.4 g/mol
InChI Key: MNESZJUUVUWRNW-UHFFFAOYSA-N
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Description

Thiourea, N-phenyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)- is an organosulfur compound that belongs to the class of thiourea derivatives These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-phenyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)- typically involves the reaction of appropriate thiourea derivatives with substituted thiadiazoles. One common method includes the condensation of N-phenylthiourea with 5-propyl-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-phenyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiourea derivatives, disulfides, sulfoxides, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Thiourea, N-phenyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thiourea, N-phenyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industry .

Properties

IUPAC Name

1-phenyl-3-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S2/c1-2-6-10-15-16-12(18-10)14-11(17)13-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNESZJUUVUWRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350363
Record name Thiourea, N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117483-22-4
Record name Thiourea, N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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